molecular formula C15H15ClFNO2S3 B2520693 4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1706093-29-9

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No. B2520693
CAS RN: 1706093-29-9
M. Wt: 391.92
InChI Key: DSFXNQOLTGOFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a chemical compound that has recently gained significant attention in scientific research. This compound is a thiazepane derivative that has shown promising results in various biological and pharmacological studies.

Scientific Research Applications

Organic Synthesis and Chemical Transformations

Research has demonstrated the utility of sulfone and thiophene derivatives in complex organic synthesis processes, such as ring contraction reactions and the synthesis of fluorinated sulfinate salts. These compounds serve as intermediates in the formation of various sulfone products, illustrating their importance in synthetic organic chemistry (Bertha et al., 2017); (He et al., 2015).

Pharmaceutical Research

Sulfonamide derivatives, including thiazepane and thiophene sulfonamides, have been explored for their pharmacological properties. Studies have focused on their application as antiandrogens, demonstrating the relevance of these compounds in developing treatments for conditions like prostate cancer (Tucker & Chesterson, 1988). Additionally, sulfonamide moieties have been incorporated into various heterocyclic compounds with potential as antimicrobial agents (Darwish et al., 2014).

Material Science and Photophysical Studies

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups have been synthesized for potential use in fuel-cell applications, demonstrating the diverse applicability of sulfone and fluorenyl derivatives in material science (Bae et al., 2009). Moreover, fluorenyl benzothiadiazoles have shown significant promise in nonlinear optics due to their large two-photon and excited-state absorption properties, highlighting the relevance of these compounds in photophysical research (Belfield et al., 2014).

properties

IUPAC Name

4-(5-chlorothiophen-2-yl)sulfonyl-7-(2-fluorophenyl)-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO2S3/c16-14-5-6-15(22-14)23(19,20)18-8-7-13(21-10-9-18)11-3-1-2-4-12(11)17/h1-6,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFXNQOLTGOFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((5-Chlorothiophen-2-yl)sulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.